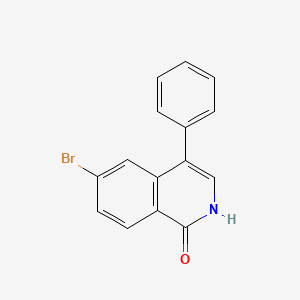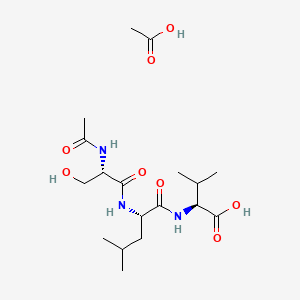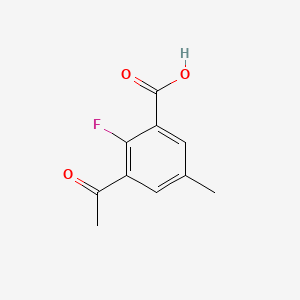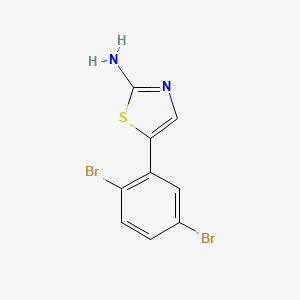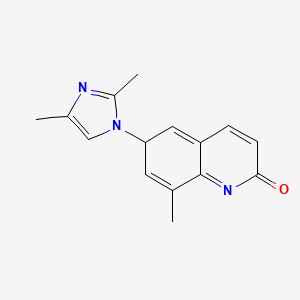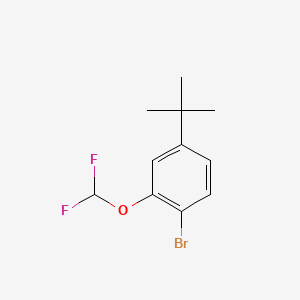![molecular formula C24H23F3 B14768953 1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)
1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl is an organic compound with the molecular formula C23H21F3 and a molecular weight of 354.41 g/mol . This compound is characterized by the presence of three fluorine atoms and a pentyl group attached to a terphenyl backbone. It is typically a solid at room temperature and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl involves multiple steps, often starting with the reaction of aromatic compounds with fluorinating agents. One common method includes the use of aromatic amines and other functional groups in a series of chemical reactions . Industrial production methods may involve large-scale organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The fluorine atoms and pentyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as an antioxidant, UV absorber, and stabilizer in coatings, plastics, and rubber.
Mechanism of Action
The mechanism of action of 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl involves its interaction with various molecular targets. The fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The pentyl group provides hydrophobic properties, making it useful in applications requiring water resistance .
Comparison with Similar Compounds
Similar compounds to 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl include:
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: This compound has an additional fluorine atom and a propyl group instead of a pentyl group.
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-pentyl-1,1’4’,1’'-terphenyl: This compound has a difluorophenoxy group attached to the terphenyl backbone.
4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’4’,1’'-terphenyl: This compound has an ethyl group and a single fluorine atom.
These compounds share similar structural features but differ in the number and position of fluorine atoms and the length of the alkyl chain, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C24H23F3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,3-difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene |
InChI |
InChI=1S/C24H23F3/c1-2-3-4-5-6-17-7-9-18(10-8-17)19-11-12-23(24(27)15-19)20-13-21(25)16-22(26)14-20/h7-16H,2-6H2,1H3 |
InChI Key |
MIOXORJPMSFAQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=CC(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


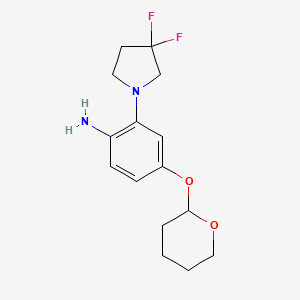
amine](/img/structure/B14768872.png)
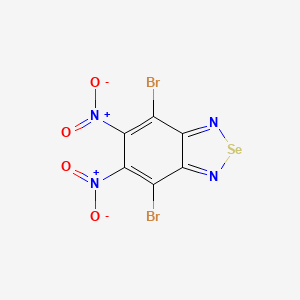
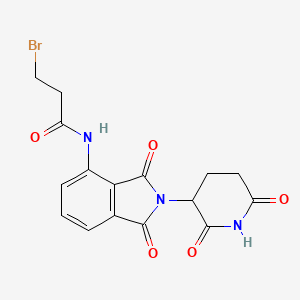

![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)
